[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone
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Overview
Description
3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl group, a fluorophenyl group, and a morpholino group attached to a pyrazolopyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine ring system.
Introduction of the Cyclopropyl and Ethyl Groups: These groups are introduced through alkylation reactions using suitable alkyl halides.
Attachment of the Fluorophenyl Group: This step is achieved through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the fluorophenyl group.
Incorporation of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholino derivatives.
Scientific Research Applications
3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby affecting various cellular pathways. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE
- 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE
Uniqueness
The uniqueness of 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the morpholino group, in particular, enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C22H23FN4O2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H23FN4O2/c1-2-16-13-18(22(28)26-9-11-29-12-10-26)19-20(14-3-4-14)25-27(21(19)24-16)17-7-5-15(23)6-8-17/h5-8,13-14H,2-4,9-12H2,1H3 |
InChI Key |
YFMRYQXXXLNBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
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